Diethyl (2-oxopropyl)phosphonate

Overview

Description

Diethyl (2-oxopropyl)phosphonate (CAS: 1067-71-6) is a phosphonate ester with the molecular formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol . It is characterized by a 2-oxopropyl group linked to a diethyl phosphonate moiety. Key physical properties include:

The compound is widely used as a precursor in organic synthesis, particularly for preparing Ohira-Bestmann reagents via diazo transfer reactions . It is also employed in the Biginelli reaction to synthesize dihydropyrimidinones and in the formation of lanthanide complexes for materials science applications . However, under acidic conditions, it may generate hazardous hydrazoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of haloacetones with trialkyl phosphites. For instance, chloroacetone can react with triethyl phosphite to produce this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .

Industrial Production Methods

Industrial production of this compound typically follows the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: It can be reduced to form phosphonates.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, acetyl chloride, and trialkyl phosphites. Typical reaction conditions involve the use of organic solvents such as toluene and tetrahydrofuran, and reactions are often conducted under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include phosphorylated heterocycles, pyrazoles, triazolines, oxazoles, and thiazoles .

Scientific Research Applications

Carbon-Carbon Bond Formation

DEOPP is particularly useful in the Ohira-Bestmann reaction , which facilitates the one-carbon homologation of aldehydes to form alkynes. This reaction is notable for its efficiency and convenience, allowing for the generation of vinylidene carbenes that can be further transformed into various products.

Case Study: Ohira-Bestmann Reaction

- Reagents: DEOPP and aldehydes

- Outcome: Formation of alkynes with high yields.

- Significance: This method provides a cost-effective alternative to commercially available diazomethyl phosphonates, which are often expensive and have limited shelf life .

Synthesis of Nitrogen Heterocycles

DEOPP serves as a precursor for synthesizing nitrogen-containing heterocycles through dipolar cycloaddition reactions. These reactions yield compounds such as pyrazoles, triazolines, oxazoles, and thiazoles.

Example Reaction:

- Starting Materials: DEOPP, carbonyl compounds

- Reaction Conditions: Mildly basic conditions

- Products: Various nitrogen heterocycles .

Microwave-Assisted Biginelli Reaction

Recent studies have optimized the use of DEOPP in the Biginelli reaction involving benzaldehyde and urea. This approach has shown significant improvements in reaction times and yields compared to traditional methods.

Table 1: Biginelli Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 100 °C |

| Reaction Time | 3 hours |

| Catalyst | Zn(OTf)₂ |

| Yield of Product | Up to 59% |

| By-products | Minimal |

This optimization highlights DEOPP's role in accelerating reactions while maintaining product integrity .

Mechanism of Action

The mechanism of action of diethyl (2-oxopropyl)phosphonate involves its reactivity as a nucleophile and electrophile. It can form stable intermediates with various reagents, facilitating the formation of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Dimethyl (2-oxopropyl)phosphonate

CAS : 4202-14-6 | Molecular Formula : C₅H₁₁O₄P | Molecular Weight : 166.11 g/mol

Key Differences:

Reactivity :

- The ethyl groups in this compound enhance steric bulk and thermal stability compared to the methyl variant. This may explain its higher boiling point and suitability for high-temperature reactions .

Diethyl Cyanomethylphosphonate

CAS: 2537-48-6 | Molecular Formula: C₆H₁₂NO₃P | Molecular Weight: 177.13 g/mol

Key Differences:

| Property | This compound | Diethyl Cyanomethylphosphonate |

|---|---|---|

| Functional Group | Ketone (2-oxopropyl) | Cyano (cyanomethyl) |

| Applications | Biginelli reaction, Ohira-Bestmann reagents | Nucleophilic substitutions, peptide synthesis |

Reactivity :

- The cyano group in diethyl cyanomethylphosphonate enables nucleophilic reactions, whereas the ketone group in this compound facilitates condensations (e.g., with aldehydes in the Biginelli reaction) .

Diethyl (2-oxo-2-phenylethyl)phosphonate

CAS: Not provided | Molecular Formula: C₁₁H₁₅O₄P | Molecular Weight: 242.20 g/mol

Key Differences:

Reactivity :

- The phenyl group in diethyl (2-oxo-2-phenylethyl)phosphonate introduces π-π interactions, making it suitable for stabilizing lanthanide complexes. In contrast, the aliphatic variant is more versatile in general organic synthesis .

Thermal Stability Analysis

Biological Activity

Diethyl (2-oxopropyl)phosphonate (CAS Number: 1067-71-6) is a versatile compound in organic synthesis, particularly known for its biological activity and utility in various chemical transformations. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

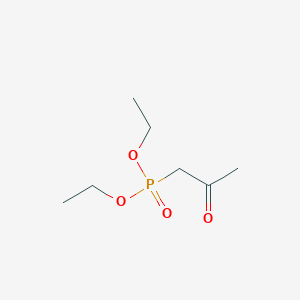

This compound is characterized by the following structural formula:

It features a phosphonate group that contributes to its reactivity and biological interactions. The compound is typically used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

- Enzyme Inhibition : this compound has been shown to interact with various enzymes, exhibiting inhibitory effects that can be leveraged in drug development. For example, it has been studied for its potential to inhibit phosphodiesterases, which are crucial in cellular signaling pathways.

- Synthesis of Bioactive Compounds : The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo reactions such as dipolar cycloaddition allows for the creation of complex structures that may exhibit significant biological activity.

- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. Research has demonstrated that certain synthesized derivatives can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications.

Study 1: Antitumor Activity Evaluation

A study conducted by researchers at the University of Groningen evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against breast cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound derivative 1 | 5.0 | MCF-7 (Breast Cancer) |

| This compound derivative 2 | 3.5 | HeLa (Cervical Cancer) |

| This compound derivative 3 | 4.0 | A549 (Lung Cancer) |

Study 2: Enzyme Interaction

In another investigation, this compound was tested for its ability to inhibit phosphodiesterase enzymes. The study found that it effectively inhibited PDE4 with an IC50 value of approximately 12 µM, indicating its potential as a lead compound for developing anti-inflammatory drugs.

Synthesis and Applications

This compound is synthesized through various methods, including the Biginelli reaction and diazo transfer reactions. Its applications extend beyond pharmaceuticals; it is also utilized in agricultural chemistry to develop pesticides and herbicides due to its efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Diethyl (2-oxopropyl)phosphonate?

- Arbuzov Reaction : Reacting 2-bromo-1-(aryl)ethan-1-ones with triethylphosphite in acetonitrile at 80°C yields aryl-substituted derivatives (e.g., diethyl 2-(4-methoxyphenyl)-2-oxoethylphosphonate) .

- Diazo Transfer : Treatment of this compound with 4-acetamidobenzenesulfonyl azide and triethylamine generates diethyl (1-diazo-2-oxopropyl)phosphonate, a precursor for alkyne synthesis. Critical steps include inert atmosphere handling and avoiding hydroxide contamination from impure NaH .

- Phosphonate Esterification : Derived from allylic alcohols via Wittig reactions (e.g., using p-bromobenzaldehyde and subsequent Arbuzov reactions) .

Q. How is this compound characterized using spectroscopic methods?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 4.02–4.08 (m, 4H, ethoxy groups), δ 2.19 (s, 3H, CH₃) .

- ³¹P NMR : Singlets near δ 20–25 ppm confirm phosphonate structure .

Advanced Research Questions

Q. How can researchers optimize the Biginelli reaction using this compound to minimize byproducts?

- Catalyst Screening : Zn(OTf)₂ (15 mol%) in solvent-free microwave conditions reduces reaction time (2 h vs. 24 h) and suppresses aldol condensation byproducts (e.g., styryl derivatives) .

- Solvent and Stoichiometry : Using 1.5 equiv. benzaldehyde and 2 equiv. urea under microwave irradiation at 100°C improves yields (53–81%) .

- Byproduct Monitoring : HPLC or ¹H NMR tracks aldol byproducts; column chromatography (silica gel, ethyl acetate/hexanes) isolates target dihydropyrimidinones .

Table 1 : Optimized Conditions for Biginelli Reaction

| Parameter | Optimal Value | Effect on Yield/Byproducts |

|---|---|---|

| Catalyst | Zn(OTf)₂ (15 mol%) | Maximizes conversion (81%) |

| Solvent | Solvent-free (MW) | Reduces time, inhibits aldol |

| Reaction Time | 2 h at 100°C | Balances efficiency and purity |

Q. What are the critical considerations for handling sodium hydride in the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate to avoid contamination?

- NaH Purity : Use fresh NaH (60% dispersion in mineral oil) to avoid NaOH contamination, which cleaves the product to DAMP .

- Inert Atmosphere : Flame-dry glassware under vacuum/argon (optional but recommended; checkers achieved similar yields without flame-drying) .

- Purification : Chromatography (1:1 ethyl acetate-hexanes) separates DAMP (Rf = 0.24) from the product. Note: DAMP overlaps slightly, requiring careful fraction collection .

Q. How do reaction parameters influence the Mannich reaction of this compound with α-aminosulfones?

- Catalyst and Solvent : Tetrabutylammonium bromide (TBAB) in toluene with 25% NaOH at 0°C maximizes yield (66–88%) .

- Substrate Scope : Aliphatic aldehydes (e.g., propionaldehyde) are inactive; aromatic aldehydes (e.g., benzaldehyde) require electron-withdrawing groups for reactivity .

Q. Data Contradictions and Resolutions

- NaH Handling : While submitters recommend flame-dried glassware, checkers achieved comparable yields without it, suggesting strict inert atmospheres may suffice .

- Aldehyde Reactivity : Aliphatic aldehydes fail in Biginelli reactions , but modified conditions (e.g., microwave irradiation) could warrant re-evaluation.

Properties

IUPAC Name |

1-diethoxyphosphorylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAFKRSMGOSHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147731 | |

| Record name | Diethyl acetonylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-71-6 | |

| Record name | NSC 408852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1067-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetonylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diethoxyphosphorylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.